

# Spectroscopic Profile of 1-Methyl-2-propylbenzene: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 1-Methyl-2-propylbenzene

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This technical guide provides a comprehensive overview of the spectroscopic data for **1-methyl-2-propylbenzene** (CAS No: 1074-17-5), a substituted aromatic hydrocarbon. The document details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, supported by experimental protocols and data visualizations to facilitate its use in research and development.

## Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for **1-methyl-2-propylbenzene**.

**Table 1:  $^1\text{H}$  NMR Spectroscopic Data (Predicted)**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~7.15	m	4H	Ar-H
~2.60	t	2H	Ar-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub>
~2.30	s	3H	Ar-CH <sub>3</sub>
~1.65	sextet	2H	Ar-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub>
~0.95	t	3H	Ar-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub>

Note: Data is predicted as experimental spectral data is not publicly available. Chemical shifts for aromatic protons are expected to be complex and may overlap.

**Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data (Predicted)**

Chemical Shift ( $\delta$ ) ppm	Assignment
~140.0	C-CH <sub>2</sub> (Ar)
~135.8	C-CH <sub>3</sub> (Ar)
~129.7	Ar-CH
~126.2	Ar-CH
~125.8	Ar-CH
~125.5	Ar-CH
~37.5	Ar-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub>
~24.5	Ar-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub>
~19.0	Ar-CH <sub>3</sub>
~14.0	Ar-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub>

Note: Data is predicted as experimental spectral data is not publicly available.

**Table 3: Infrared (IR) Spectroscopy Data**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3100-3000	Medium	C-H stretch (aromatic)
2960-2850	Strong	C-H stretch (aliphatic)
1600-1585	Medium-Weak	C=C stretch (in-ring)
1500-1400	Medium-Strong	C=C stretch (in-ring)
900-675	Strong	C-H "out-of-plane" bend

Note: This table represents characteristic absorption bands for this class of compound.

**Table 4: Mass Spectrometry (EI-MS) Data**

m/z	Relative Intensity (%)	Assignment
134	~25	[M] <sup>+</sup> (Molecular Ion)
105	100	[M-C <sub>2</sub> H <sub>5</sub> ] <sup>+</sup> (Base Peak)
91	~10	[C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup> (Tropylium ion)
77	~8	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup> (Phenyl ion)

## Experimental Protocols

The data presented in this guide is based on standard analytical techniques for organic compounds. The following are detailed methodologies representative of those used to acquire such spectroscopic data.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A high-resolution NMR spectrometer, such as a Bruker AC-300 (300 MHz for <sup>1</sup>H, 75 MHz for <sup>13</sup>C), is typically used.[\[1\]](#)

Sample Preparation: A small quantity of **1-methyl-2-propylbenzene** is dissolved in a deuterated solvent, commonly chloroform-d (CDCl<sub>3</sub>), in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing ( $\delta$  = 0.00 ppm).

<sup>1</sup>H NMR Acquisition:

- The spectrometer is tuned and the magnetic field is shimmed to achieve optimal homogeneity.
- A standard one-pulse experiment is performed.
- Key acquisition parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.
- Typically, 16 to 64 scans are co-added to improve the signal-to-noise ratio.

- The resulting Free Induction Decay (FID) is processed with an exponential multiplication (line broadening of  $\sim 0.3$  Hz) and Fourier transformed.
- The spectrum is phased, baseline corrected, and referenced to the TMS signal.

#### $^{13}\text{C}$ NMR Acquisition:

- A proton-decoupled  $^{13}\text{C}$  NMR experiment is conducted.
- A spectral width of approximately 220 ppm is used.
- A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons.
- A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the  $^{13}\text{C}$  isotope.
- The FID is processed similarly to the  $^1\text{H}$  spectrum.

## Infrared (IR) Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is the standard instrument.

Sample Preparation: For a liquid sample like **1-methyl-2-propylbenzene**, the neat liquid is analyzed. A thin film of the liquid is prepared between two salt plates (e.g., NaCl or KBr) which are transparent to infrared radiation.

#### Data Acquisition:

- A background spectrum of the clean, empty salt plates is recorded.
- The liquid sample is applied between the plates, and the assembly is placed in the spectrometer's sample holder.
- The sample spectrum is acquired, typically by co-adding 16 or 32 scans at a resolution of  $4\text{ cm}^{-1}$ .
- The final absorbance spectrum is generated by ratioing the sample spectrum against the background spectrum.

## Mass Spectrometry (MS)

**Instrumentation:** A mass spectrometer equipped with an electron ionization (EI) source, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

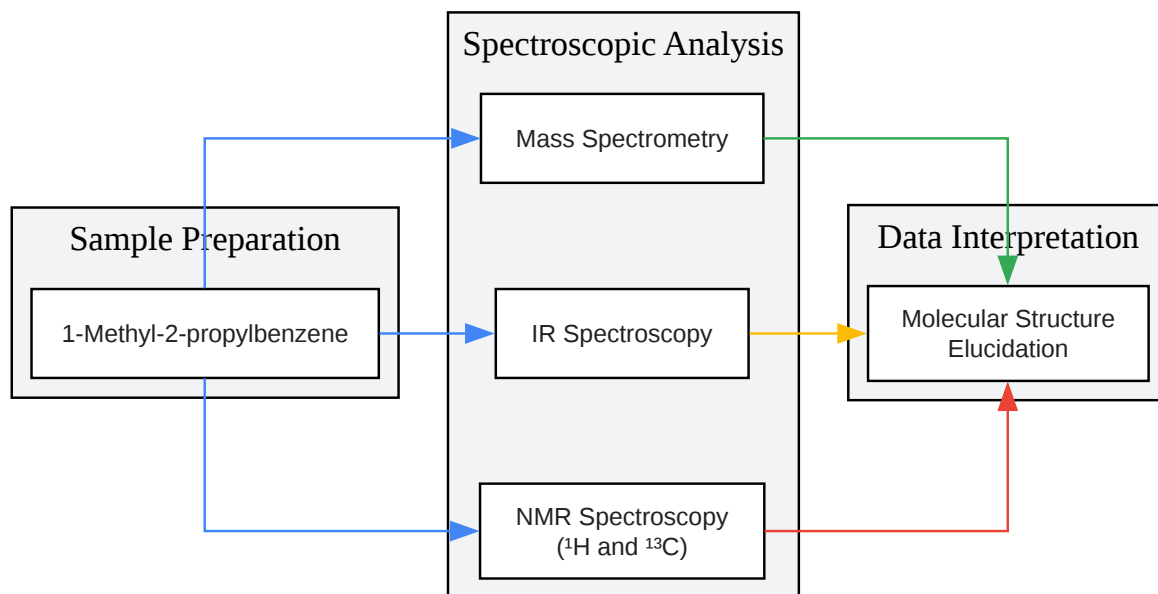
**Sample Introduction:** The sample is injected into the GC, where it is vaporized and separated from any impurities on a capillary column. The separated **1-methyl-2-propylbenzene** then enters the mass spectrometer.

**Ionization and Analysis:**

- In the EI source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV).
- This causes the molecules to ionize and fragment in a reproducible manner.
- The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated into the mass analyzer (e.g., a quadrupole).
- The mass analyzer separates the ions based on their mass-to-charge ratio ( $m/z$ ).
- A detector records the abundance of each ion, generating a mass spectrum.

## Data Visualization

The following diagrams illustrate key aspects of the spectroscopic analysis of **1-methyl-2-propylbenzene**.



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Caption: Workflow for the spectroscopic analysis of **1-methyl-2-propylbenzene**.

Caption: Molecular structure of **1-methyl-2-propylbenzene** with key functional groups.

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## References

- 1. 1-Methyl-2-propylbenzene | C<sub>10</sub>H<sub>14</sub> | CID 14091 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Address: 3281 E Guasti Rd

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